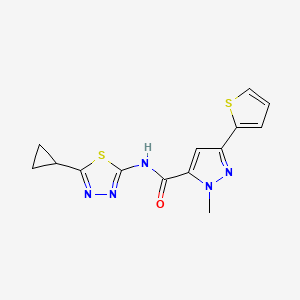![molecular formula C19H19N3O3 B10995481 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10995481.png)
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1 , belongs to the family of indole derivatives . The indole scaffold consists of a benzene ring fused to a pyrrole ring, with nitrogen participating in the aromatic system . This compound has drawn significant interest due to its unique inhibitory properties.
Preparation Methods
Synthetic Routes:: Several synthetic strategies exist for Compound 1. One common approach involves the condensation of 2-aminomethylindole with 2-methoxybenzoyl chloride, followed by amidation to form the carboxamide group. The reaction proceeds under appropriate solvent and base conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reaction Types:: Compound 1 can undergo various chemical reactions, including:
Amidation: Formation of the carboxamide group.
Oxidation: Oxidative transformations of functional groups.
Substitution: Substitution reactions at different positions on the indole ring.
Amidation: Use of amines (e.g., 2-aminomethylindole) and acyl chlorides (e.g., 2-methoxybenzoyl chloride).
Oxidation: Oxidants like N-bromosuccinimide (NBS) can selectively modify specific positions.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major product is Compound 1 itself, with the carboxamide group intact.
Scientific Research Applications
Compound 1 finds applications in:
Medicinal Chemistry: Researchers explore its potential as an enzyme inhibitor or drug candidate.
Biology: Investigating its impact on cellular processes.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to its inhibitory effects.
Comparison with Similar Compounds
Compound 1’s uniqueness lies in its specific substitution pattern and the presence of the carboxamide moiety. Similar compounds include other indole derivatives with variations in substituents and functional groups.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-5-3-7-14(17)18(23)20-10-11-21-19(24)16-12-13-6-2-4-8-15(13)22-16/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
FAMGTWAKNKAFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10995404.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B10995408.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide](/img/structure/B10995431.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995434.png)
![4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B10995436.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995437.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995438.png)
![4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995439.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10995449.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995451.png)
![6-fluoro-3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B10995458.png)
![1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B10995464.png)
![Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995487.png)
